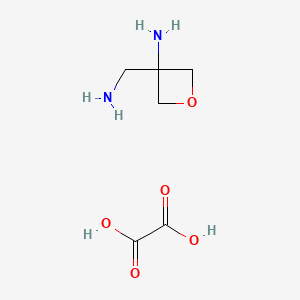
3-(氨甲基)氧杂环丁烷-3-胺草酸盐
描述
科学研究应用
3-(Aminomethyl)oxetan-3-amine oxalate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
作用机制
Target of Action
It is known to be used as a pharmaceutical intermediate .
Biochemical Pathways
The compound has been reported to be used in the synthesis of inhibitors for β-lactamase, phosphatidylinositol-5-phosphate 4-kinase (PI5P4K), phosphatidylinositol 3-kinase δ (PI3Kδ), and phosphatidylinositol 3-kinase γ (PI3Kγ) . These enzymes play crucial roles in various biochemical pathways, including cell signaling, immune response, and antibiotic resistance.
Result of Action
As an intermediate in the synthesis of various enzyme inhibitors, it could indirectly influence cellular processes by modulating the activity of these enzymes .
生化分析
Biochemical Properties
3-(Aminomethyl)oxetan-3-amine oxalate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with human microsomal epoxide hydrolase, an enzyme involved in the metabolism of epoxides . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.
Cellular Effects
The effects of 3-(Aminomethyl)oxetan-3-amine oxalate on cellular processes are diverse. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability of microtubules during cell division, thereby influencing cell proliferation . Additionally, 3-(Aminomethyl)oxetan-3-amine oxalate can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 3-(Aminomethyl)oxetan-3-amine oxalate exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity . Alternatively, it may induce conformational changes in the enzyme, enhancing its catalytic efficiency. Changes in gene expression are also mediated through interactions with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(Aminomethyl)oxetan-3-amine oxalate in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . In in vitro studies, the compound has been shown to maintain its stability under specific storage conditions, such as refrigeration. In in vivo studies, the long-term effects on cellular function may vary depending on the dosage and duration of exposure.
Dosage Effects in Animal Models
The effects of 3-(Aminomethyl)oxetan-3-amine oxalate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, toxic or adverse effects may be observed, including enzyme inhibition, cellular damage, and disruption of metabolic processes. Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
3-(Aminomethyl)oxetan-3-amine oxalate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with other biomolecules, influencing overall metabolic activity and flux.
Transport and Distribution
The transport and distribution of 3-(Aminomethyl)oxetan-3-amine oxalate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For example, the compound may be transported into the cell via amino acid transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 3-(Aminomethyl)oxetan-3-amine oxalate is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Alternatively, it may be directed to the nucleus, affecting gene expression and cellular regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxetan-3-amine oxalate typically involves the reaction of oxetane derivatives with aminomethyl groups under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . The product is then purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of 3-(Aminomethyl)oxetan-3-amine oxalate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency . This may include the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
化学反应分析
Types of Reactions
3-(Aminomethyl)oxetan-3-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes .
相似化合物的比较
Similar Compounds
3-(Aminomethyl)oxetan-3-amine: This compound is similar in structure but does not have the oxalate group.
3-Oxetanamine: Another similar compound with a different functional group arrangement.
Uniqueness
3-(Aminomethyl)oxetan-3-amine oxalate is unique due to its combination of the oxetane ring and the aminomethyl group, which provides it with distinct chemical properties and reactivity . This makes it a valuable compound in various scientific research and industrial applications .
属性
IUPAC Name |
3-(aminomethyl)oxetan-3-amine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.C2H2O4/c5-1-4(6)2-7-3-4;3-1(4)2(5)6/h1-3,5-6H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZDRMGAUJSRDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)N.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


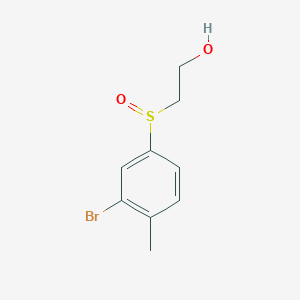

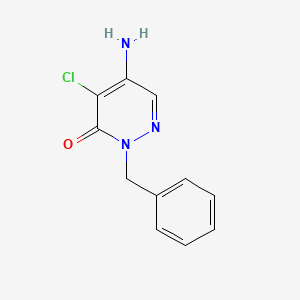
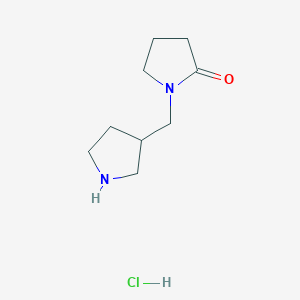
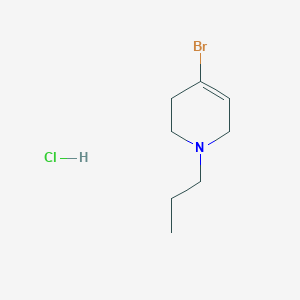
![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)

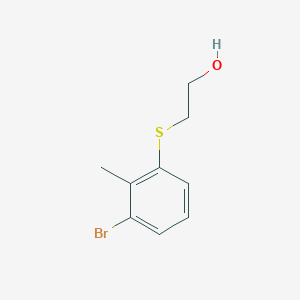

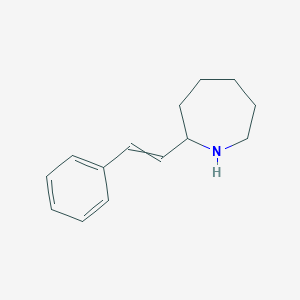
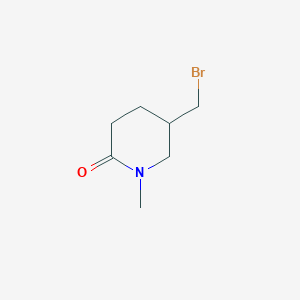
![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)

![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)
